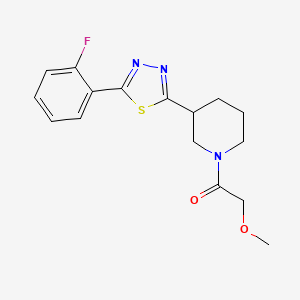

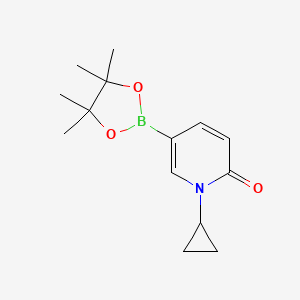

![molecular formula C16H18ClNO2 B2882957 Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride CAS No. 124082-22-0](/img/structure/B2882957.png)

Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride” is a chemical compound. It is related to the compound “1,1’-Biphenyl, 3-methyl-”, which has a molecular weight of 168.2344 . Another related compound is “4’-Methyl-3-biphenylcarboxylic acid”, which has a molecular formula of CHO and an average mass of 212.244 Da .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps and various reactions. For instance, the synthesis of indole derivatives involves several named reactions such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis . Another example is the synthesis of losartan, an antihypertensive drug, which involves the synthesis of two key intermediates .Molecular Structure Analysis

The molecular structure of related compounds can be analyzed using various methods. For instance, the structure of “1,1’-Biphenyl, 3-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The structure of “4’-Methyl-3-biphenylcarboxylic acid” is also available for analysis .Chemical Reactions Analysis

Chemical reactions involving similar compounds can be complex. For example, a Friedel-Crafts alkylation reaction is an electrophilic aromatic substitution reaction in which a carbocation is attacked by a pi bond from an aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be analyzed. For instance, “1,1’-Biphenyl, 3-methyl-” has a molecular weight of 168.2344 . “4’-Methyl-3-biphenylcarboxylic acid” has a molecular formula of CHO and an average mass of 212.244 Da .Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis of related compounds often involves the conversion of amino ketones to their corresponding hydrochlorides through nucleophilic addition of Grignard reagents and subsequent acid treatment. These compounds are characterized by their crystalline nature and confirmed through spectral analysis such as NMR and IR, indicating their potential as intermediates for further chemical reactions (Isakhanyan et al., 2016).

Antitumor Activity

- Research has explored the antitumor activities of certain compounds synthesized through similar processes, suggesting their potential use in developing anticancer drugs. For example, tertiary aminoalkanol hydrochlorides have been evaluated for their lymphocyte-decreasing effect and immunosuppressive effect, highlighting the importance of the phenyl ring's position within the alkyl side chain for enhancing potency (Kiuchi et al., 2000).

Antimicrobial Activity

- Some studies focus on estimating the antibacterial activity of compounds synthesized from methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride or its derivatives. These studies involve developing novel tertiary aminoalkanols and assessing their effectiveness against bacterial strains, indicating a potential application in creating new antibacterial agents (Isakhanyan et al., 2014).

Enzymatic Resolution and Biocatalysis

- The enzymatic resolution of derivatives, such as methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate, has been reported. This process involves transesterifications catalyzed by lipase B from Candida antarctica, yielding optically pure enantiomers and showcasing the method's effectiveness for producing enantiomerically pure substances (Escalante, 2008).

Corrosion Inhibition

- Another interesting application is in the field of corrosion inhibition, where α-aminophosphonates derived from similar compounds have shown significant effectiveness in protecting mild steel against corrosion in acidic environments. This suggests potential industrial applications, particularly in metal treatment and protection processes (Gupta et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-amino-3-(4-phenylphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-10,15H,11,17H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLABZWHCJOKQAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

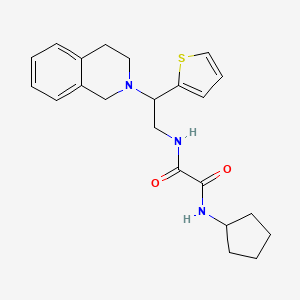

![N-cyclohexyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2882886.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2882888.png)

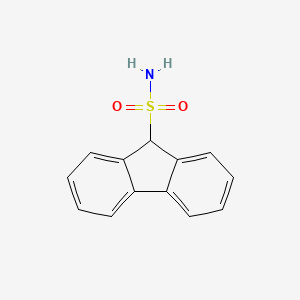

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2882890.png)

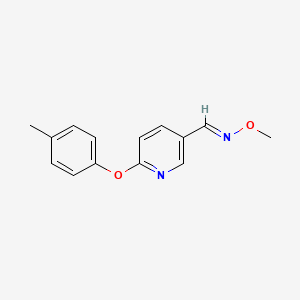

![6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2882893.png)

![1-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-benzylcyclobutanecarboxamide](/img/structure/B2882894.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2882896.png)